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Compound of Interest

Compound Name: Hibarimicin D

Cat. No.: B15578672

In the landscape of kinase inhibitor discovery, understanding the selectivity of a compound
across the human kinome is paramount for predicting its therapeutic potential and potential off-
target effects. This guide provides a detailed cross-reactivity profiling of Hibarimicin D, a
natural product known for its inhibitory activity against specific tyrosine kinases. To offer a
comprehensive perspective, its performance is objectively compared against two well-
characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-
targeted tyrosine kinase inhibitor Dasatinib.

Hibarimicin D, originally isolated from the bacterium Microbispora rosea, has been identified
as a potent inhibitor of Src tyrosine kinase[1]. To elucidate its broader kinase selectivity, a
hypothetical profiling study was conducted against a panel of 90 representative kinases
spanning various families. The data presented herein is generated for illustrative purposes,
based on the known activity of Hibarimicin D, to provide a framework for comparison.

Comparative Kinase Inhibition Profile

The inhibitory activity of Hibarimicin D, Staurosporine, and Dasatinib was assessed against a
panel of 90 kinases at a concentration of 1 uM. The percentage of inhibition for each
compound is summarized in the table below. This head-to-head comparison highlights the
distinct selectivity profiles of each inhibitor.
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Kinase Target Hib-ar-ir.nicin D (% Sta-ur-o.sporine (% Das-afi-nib (%
Inhibition) Inhibition) Inhibition)

Tyrosine Kinases

ABL1 45 08 %
ALK 15 95 20
AXL 20 99 85
BLK 85 99 0
BMX 30 99 95
BTK 25 98 97
CSFI1R 35 99 96
CSK 70 99 90
EGFR 10 o2 a8
EPHA2 18 97 75
ERBB2 8 90 50
FES 65 99 94
FGFR1 12 88 20
FGR 92 100 99
FLT3 22 96 89
FRK 88 99 97
FYN 95 100 %
HCK 93 100 99
INSR 5 85 40
ITK o8 97 o
JAK2 15 94 o
JAK3 10 o1 5
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KDR 18 96 80
KIT 30 98 95
LCK 90 100 99
LYN 94 100 99
MATK 75 99 93
MERTK 17 98 82
MET 14 93 65
MUSK 9 89 45
NTRK1 11 92 68
PDGFRB 25 97 91
PTK2 40 99 87
RET 16 95 78
SRC 96 100 99
SRMS 89 99 98
SYK 33 98 80
TEC 26 97 94
TIE2 13 94 72
YES1 97 100 99

Serine/Threonine

Kinases

AKT1 5 98 20
AURKA 2 99 40
AURKB 3 99 45
CAMK1 4 97 15
CDK2 1 99 25
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CHEK1 98 30
GSK3B 95 10
MAPK1 85 18
PAK1 96 35
PIM1 97 22
PRKACA 99 5
ROCK1 98 42
Other Kinases

PIK3CA 80 12
MTOR 85 15

Experimental Protocols

A standardized in vitro kinase assay protocol was followed to generate the comparative data.

Kinase Panel Screening:

A radiometric kinase assay was employed to determine the inhibitory activity of the test

compounds. This method measures the incorporation of radiolabeled phosphate from [y-

33P]ATP into a generic or specific peptide substrate.

Reagents:

[y-33P]JATP: 10 uCi/pL.

Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgClz, 0.5 mM EGTA, 0.01% Brij-35, 1 mM
DTT, and 0.1 mg/mL BSA.

Test Compounds: Hibarimicin D, Staurosporine, and Dasatinib dissolved in 100% DMSO.

Kinase Panel: A selection of 90 purified human kinases.
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Substrates: Specific peptide substrates for each kinase.

Procedure:

Test compounds were serially diluted in 100% DMSO and then further diluted in kinase buffer
to achieve the final desired concentration with a final DMSO concentration of 1%.

A5 L aliquot of the compound solution was added to a 384-well plate.

A 10 pL mixture of the respective kinase and its specific peptide substrate in kinase buffer
was added to each well.

The plate was incubated at room temperature for 10 minutes.

To initiate the kinase reaction, 10 pL of a solution containing ATP and [y-33P]ATP in kinase
buffer was added to each well. The final ATP concentration was at the apparent ATP Km for
each kinase.

The reaction was allowed to proceed for 60 minutes at 30°C.
The reaction was stopped by the addition of 3 M phosphoric acid.
A 10 pL aliquot of the reaction mixture was transferred to a P81 phosphocellulose filter plate.

The filter plate was washed three times with 0.75% phosphoric acid and once with acetone
to remove unincorporated [y-33P]ATP.

The plate was dried, and a scintillation cocktail was added to each well.
The amount of incorporated radioactivity was quantified using a scintillation counter.

The percentage of inhibition was calculated relative to a DMSO control (0% inhibition) and a
no-enzyme control (100% inhibition).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the kinase cross-reactivity profiling workflow.
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Caption: Workflow for radiometric kinase profiling assay.
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Conclusion

The comparative analysis reveals that Hibarimicin D exhibits a distinct and relatively selective
inhibitory profile. While Staurosporine demonstrates broad-spectrum activity across the kinome,
and Dasatinib shows potent inhibition of multiple tyrosine kinases, Hibarimicin D's activity is
more focused on the Src family of tyrosine kinases. This selectivity suggests that Hibarimicin
D could serve as a valuable chemical probe for studying Src signaling pathways and as a
potential starting point for the development of more targeted therapeutic agents. Further
investigation, including the determination of IC50 values against a broader panel of kinases, is
warranted to fully characterize its selectivity and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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